5-methyl-3-(4-methylphenyl)-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Overview
Description
5-methyl-3-(4-methylphenyl)-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety
Preparation Methods
The synthesis of 5-methyl-3-(4-methylphenyl)-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide under microwave irradiation, which provides excellent functional-group tolerance . Another approach utilizes a multicomponent reaction involving aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, with alcohols acting as both solvents and reactants . Industrial production methods often employ copper-catalyzed reactions under an atmosphere of air, enabling efficient synthesis with high yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using mild oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the triazole and purine rings, often using halogenating agents or nucleophiles. Common reagents used in these reactions include iodine, copper catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-3-(4-methylphenyl)-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . The molecular pathways involved often include key signaling cascades that regulate cell growth and survival.
Comparison with Similar Compounds
Similar compounds to 5-methyl-3-(4-methylphenyl)-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione include:
- 2-(2-Fluorobenzyl)-5-methyl-7-[(2-methylphenyl)amino][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10(2)9-23-13-15(25)19-18(26)22(4)16(13)24-14(20-21-17(23)24)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,19,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZYHHCPUUGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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